6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 6 position, a methyl group at the 4' position, and a carbaldehyde functional group at the 3 position. Biphenyl derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The compound's molecular formula is , and it has a molecular weight of approximately 214.23 g/mol.
The synthesis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde typically involves several key steps:
These synthetic routes may be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions can significantly influence the efficiency of each step.
The molecular structure of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde can be represented using various chemical notation systems:
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O
The structure features a biphenyl core with specific substitutions that influence its chemical properties and reactivity.
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde can participate in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by the electronic effects of substituents on the biphenyl framework. For instance, fluorine's electronegativity affects both electrophilic and nucleophilic attack mechanisms.
The mechanism of action for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde primarily revolves around its ability to act as an electrophile or nucleophile in various organic transformations.
These mechanisms are crucial for understanding how this compound can be utilized in synthetic pathways for more complex molecules.
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its potential reactivity.
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde finds applications in various scientific fields:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6